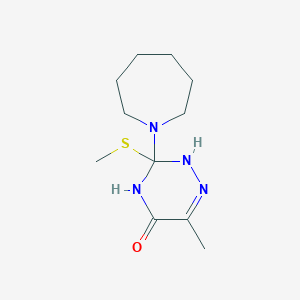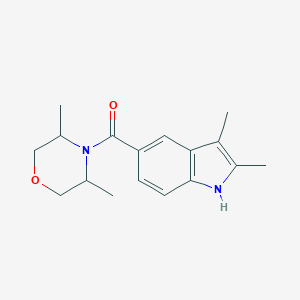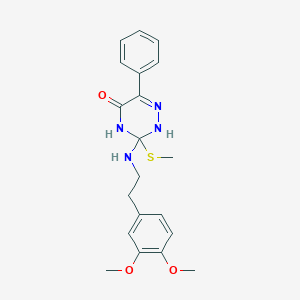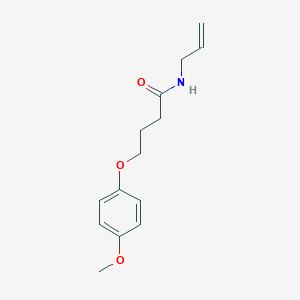
2-Methyl-1,3,5-tris(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3,5-tris(methylsulfanyl)benzene, also known as Mesitylene trithiol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless to pale yellow liquid with a strong odor and is soluble in organic solvents such as alcohol and ether. Mesitylene trithiol has been widely used in various fields, including organic synthesis, material science, and biomedical research.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol is not fully understood. However, it is believed that its thiol groups can form strong covalent bonds with metal ions, leading to the formation of metal-thiol complexes. These complexes have been shown to exhibit unique properties that make them useful in various applications.
Biochemical and Physiological Effects:
2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have antimicrobial properties, making it useful in the development of new antibiotics. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol in laboratory experiments is its high reactivity, which allows it to react with a wide range of compounds. However, its strong odor and potential toxicity can make it difficult to handle in large quantities. Additionally, its high cost can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol. One potential area of research is the development of new materials based on its unique properties. Another area of research is the investigation of its potential applications in biomedical research, such as the development of new drugs or therapies. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
Synthesemethoden
The synthesis of 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol can be achieved through several methods. One of the commonly used methods is the reaction of mesitylene with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of mesitylene with thionyl chloride followed by the reduction of the resulting mesitylene trichloride with hydrogen sulfide.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a reagent for the preparation of thioethers, thioesters, and other thiol-containing compounds. It is also used as a ligand in coordination chemistry and as a stabilizer for free radicals in polymerization reactions.
In material science, 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol has been used as a building block for the preparation of self-assembled monolayers on gold surfaces. These monolayers have been shown to exhibit unique electronic and optical properties, making them useful in the development of electronic devices and sensors.
Eigenschaften
Produktname |
2-Methyl-1,3,5-tris(methylsulfanyl)benzene |
|---|---|
Molekularformel |
C10H14S3 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
2-methyl-1,3,5-tris(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H14S3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 |
InChI-Schlüssel |
RUUDMWXVKJLEIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1SC)SC)SC |
Kanonische SMILES |
CC1=C(C=C(C=C1SC)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)



![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)

